molecular formula C9H11NO2 B8351234 (2-methylpyridin-4-yl)methyl acetate

(2-methylpyridin-4-yl)methyl acetate

Cat. No.: B8351234
M. Wt: 165.19 g/mol
InChI Key: LVTHOYYTBJWFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methylpyridin-4-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.189 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an ester functional group derived from acetic acid. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-methyl-pyridin-4-ylmethyl ester typically involves the esterification of 2-methyl-4-hydroxymethylpyridine with acetic acid. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-methyl-pyridin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Mechanism of Action

The mechanism of action of acetic acid 2-methyl-pyridin-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methylpyridin-4-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the ester group can affect the compound’s interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2-methylpyridin-4-yl)methyl acetate

InChI

InChI=1S/C9H11NO2/c1-7-5-9(3-4-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3

InChI Key

LVTHOYYTBJWFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dimethyl-pyridine 1-oxide (24.6 g, 0.2 mol) was stirred in acetic anhydride (200 ml) in an oil bath (140-150° C.) for 4 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (2:1)) to afford 5.1 g (15%) of acetic acid 2-methyl-pyridin-4-ylmethyl ester as a colorless oil. 1H NMR (200 MHz, CDCl3) δ 2.15 (3H, s), 2.56 (3H, s), 5.08 (2H, s), 7.05 (1H, d, J=5.0 Hz), 7.11 (1H, s), 8.48 (1H, d, J=5.0 Hz).
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

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